Chloro[(chloromethyl)disulfanyl]methane
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Overview
Description
Chloro[(chloromethyl)disulfanyl]methane is an organosulfur compound characterized by the presence of a chloromethyl group attached to a disulfanyl (disulfide) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro[(chloromethyl)disulfanyl]methane can be synthesized through several methods. One common approach involves the reaction of chloromethyl methyl ether with sulfur compounds under controlled conditions. For instance, the reaction of chloromethyl methyl ether with disulfides in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Chloro[(chloromethyl)disulfanyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide linkage to thiols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chloro[(chloromethyl)disulfanyl]methane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Chloro[(chloromethyl)disulfanyl]methane involves its reactivity with nucleophiles, particularly thiol groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including biochemical assays and drug design .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Used as an alkylating agent in organic synthesis.
Chloromethyl dimethylsilane: Utilized in the synthesis of organosilicon compounds.
Chloromethyl chlorosulfate: Employed in chloromethylation reactions
Uniqueness
Chloro[(chloromethyl)disulfanyl]methane is unique due to its disulfide linkage, which imparts distinct chemical properties compared to other chloromethyl compounds. This linkage allows for specific reactivity patterns, making it valuable in applications requiring selective modification of thiol-containing molecules .
Properties
IUPAC Name |
chloro-(chloromethyldisulfanyl)methane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2S2/c3-1-5-6-2-4/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIJCTKPQJGONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SSCCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517097 |
Source
|
Record name | Chloro[(chloromethyl)disulfanyl]methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18994-69-9 |
Source
|
Record name | Chloro[(chloromethyl)disulfanyl]methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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